N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-16-6-3-11-23(16)13-9-7-12(8-10-13)20-17(25)18(26)22-19-21-14-4-1-2-5-15(14)27-19/h1-2,4-5,7-10H,3,6,11H2,(H,20,25)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKAUQHJUDJHNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves the reaction of benzo[d]thiazol-2-amine with 4-(2-oxopyrrolidin-1-yl)benzoic acid under specific conditions. The reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) to form the oxalamide linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. Studies indicate that derivatives containing the benzothiazole moiety exhibit significant inhibitory effects against various bacterial strains. For instance, compounds derived from benzothiazole have shown minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L against several pathogens, outperforming conventional antibiotics like cefotaxime .
Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives
| Compound ID | MIC (μmol/L) | Bacterial Strain | Comparison Antibiotic |
|---|---|---|---|
| 7a | 4 | E. coli | Cefotaxime (6-12) |
| 7b | 12 | S. aureus | Cefotaxime (6-12) |
| 7c | 10 | Pseudomonas aeruginosa | Cefotaxime (6-12) |
Anticancer Properties
N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has been evaluated for its anticancer potential. Research has identified that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with tumor growth. In vitro studies have shown that these compounds can effectively target pancreatic cancer cells, suggesting their utility in cancer therapy .
Case Study: Anticancer Activity Against Pancreatic Cancer Cells
A recent study investigated the cytotoxic effects of benzothiazole derivatives on pancreatic cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited increased potency, highlighting the importance of structural modifications in enhancing anticancer activity .
Antiviral Applications
Emerging research has also pointed to the antiviral potential of benzothiazole derivatives, particularly against SARS-CoV-2. The compound's ability to inhibit viral replication by targeting specific proteins involved in the viral lifecycle has been documented in several studies. The binding affinity of these compounds to viral proteases suggests a promising avenue for developing antiviral therapeutics .
Table 2: Antiviral Activity Against SARS-CoV-2
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole ring can interact with proteins, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The compound’s closest analogs include benzimidazole-, thiazole-, and triazole-containing derivatives. Key comparisons are outlined in Table 1.
Table 1: Structural Comparison with Analogous Compounds
- Benzothiazole vs.
- Linker Diversity : The ethanediamide linker in the target compound offers greater conformational flexibility than the triazole or thioacetamido linkers in analogs, which may influence target binding kinetics .
Physicochemical Properties
- Solubility : The 2-oxopyrrolidin-1-yl group likely improves aqueous solubility compared to purely aromatic analogs (e.g., 9d with a methylphenyl group) .
- Thermal Stability : Melting points of benzothiazole derivatives typically exceed 200°C, similar to benzimidazoles (e.g., 9a : 215–217°C) .
Crystallographic and Spectroscopic Validation
The target compound’s structure could be resolved using SHELX () or visualized via ORTEP-3 (). Key spectral differences from analogs include:
- IR Spectroscopy: A strong C=O stretch (~1680 cm⁻¹) from the pyrrolidinone, absent in triazole-linked compounds.
- ¹H NMR : Downfield shifts for benzothiazole protons (~8.5 ppm) vs. benzimidazole NH protons (~12 ppm) .
Biological Activity
N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the structural characteristics, synthesis, and biological activity of this compound, supported by relevant data tables and case studies.
Structural Characteristics
The compound features a benzothiazole moiety linked to a phenyl group substituted with a pyrrolidinone. The structural integrity is crucial for its biological activity, as variations in substituents can significantly influence pharmacological properties.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Benzothiazole | A fused ring system known for diverse bioactivity |
| Pyrrolidinone | Contributes to the compound's interaction profile |
| Ethanediamide | Enhances solubility and biological availability |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzothiazole framework followed by the introduction of the pyrrolidine moiety.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
In vitro studies have shown that derivatives of benzothiazole compounds possess significant antimicrobial properties. For instance, compounds similar to this compound demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Benzothiazole derivatives have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . Specifically, this compound has shown promise in targeting specific cancer pathways.
Neuroprotective Effects
Recent research has identified neuroprotective effects associated with benzothiazole derivatives. These compounds may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives against E. coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cancer Cell Line Studies : In a study involving human cancer cell lines (e.g., MCF7 breast cancer cells), this compound demonstrated significant cytotoxicity with an IC50 value indicating effective dose levels .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling benzothiazole-2-amine derivatives with functionalized phenyl ethanediamide precursors. For example, analogous compounds are synthesized via refluxing in polar aprotic solvents (e.g., pyridine or DMF) with equimolar acyl chlorides or activated esters . Optimization of catalyst systems (e.g., DMAP or triethylamine) and reaction time (4–24 hours) is critical to achieving yields >70% while minimizing side products. Purification via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity >95% .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and benzothiazole C=N/C-S bonds (~1550 cm⁻¹) .
- NMR (¹H/¹³C) : Identifies aromatic proton environments (δ 7.0–8.5 ppm for benzothiazole) and pyrrolidinone/amide protons (δ 2.5–4.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- HPLC-MS : Validates molecular weight ([M+H]⁺) and detects impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen-bonded dimers) and confirms stereochemistry .
Q. How can researchers validate the reproducibility of synthesis protocols for this compound?
- Methodological Answer : Reproducibility requires strict control of stoichiometry, solvent dryness, and inert atmospheres (N₂/Ar). Parallel reactions with minor variations (e.g., 5% excess reagents, ±5°C temperature gradients) identify critical parameters. For example, demonstrates that deviations in aryl substituents (e.g., fluorine vs. bromine) alter crystallization behavior, necessitating protocol adjustments . Cross-lab validation using shared reference standards (e.g., spiked internal controls) minimizes batch-to-batch variability .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or off-target interactions. Solutions include:
- Metabolite Profiling : LC-MS/MS identifies major metabolites (e.g., oxidation at the pyrrolidinone ring) .
- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the benzothiazole or pyrrolidinone moieties isolates pharmacophores. For instance, fluorinated aryl groups enhance metabolic stability but may reduce solubility .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Predicts bioavailability and guides dosing regimens in animal models .
Q. How can computational methods (e.g., molecular docking) predict the compound’s binding affinity to target proteins like PFOR enzymes?
- Methodological Answer :
- Docking Workflow : Use software (AutoDock Vina, Schrödinger) to dock the compound into PFOR’s active site (PDB: 1PFB). Key interactions include hydrogen bonds between the amide carbonyl and Arg228, and π-π stacking between benzothiazole and Phe160 .
- MD Simulations : 100-ns simulations in explicit solvent assess binding stability (RMSD <2.0 Å) and free energy calculations (MM-PBSA) validate affinity rankings .
- Experimental Validation : Compare docking scores with enzymatic inhibition assays (IC₅₀ values) to refine force field parameters .
Q. What analytical approaches differentiate polymorphic forms of this compound, and how do they impact pharmacological properties?
- Methodological Answer :
- DSC/TGA : Detects polymorph transitions (endothermic peaks) and thermal stability .
- PXRD : Distinct diffraction patterns (e.g., 2θ = 12.5°, 17.8°) correlate with crystal packing modes .
- Solubility Studies : High-energy polymorphs (Form II) show 2–3× higher aqueous solubility but lower melting points, affecting formulation strategies .
Data Contradiction Analysis
Q. Why might NMR data for this compound show unexpected splitting patterns or missing peaks?
- Methodological Answer : Dynamic effects (e.g., amide bond rotation) or paramagnetic impurities (e.g., trace metals) cause peak broadening or splitting. Remedies include:
- Variable Temperature NMR : Slows rotation (e.g., at −40°C) to resolve diastereotopic protons .
- Chelation : Add EDTA to sequester metal ions during sample preparation .
- 2D NOESY : Identifies through-space couplings obscured in 1D spectra .
Experimental Design Considerations
Q. How should researchers design dose-response studies to balance efficacy and toxicity for this compound?
- Methodological Answer :
- Pilot Range-Finding : Test 3–5 log-spaced concentrations (e.g., 0.1–100 µM) in cell-based assays (MTT/CyQuant) to establish LD₅₀ and EC₅₀ .
- Therapeutic Index (TI) : Calculate TI = LD₅₀/EC₅₀; aim for TI >10. Adjust substituents (e.g., methyl vs. trifluoromethyl) to optimize TI .
- In Vivo Tolerability : Use staggered dosing (e.g., q48h vs. q24h) in rodent models to mitigate hepatotoxicity linked to pyrrolidinone metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
